5alpha-Ergost-8(14)-ene
Description
Structure
3D Structure
Properties
IUPAC Name |
(5R,9R,10S,13R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-22,24,26H,7-18H2,1-6H3/t20-,21+,22+,24+,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEPHKGUAQDHOE-BIFNGEDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2=C3CCC4CCCCC4(C3CCC12C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CCC2=C3CC[C@H]4CCCC[C@@]4([C@H]3CC[C@]12C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623426 | |
| Record name | (5alpha)-Ergost-8(14)-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6673-69-4 | |
| Record name | (5alpha)-Ergost-8(14)-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Ergosta-8(14)-en-3β-ol Structure, Properties, and Biosynthetic Significance
[1][2][3]
Executive Summary
Ergosta-8(14)-en-3β-ol (CAS: 30365-65-2) is a mono-unsaturated sterol belonging to the ergostane class.[1][2][3] Unlike the primary fungal sterol ergosterol (ergosta-5,7,22-trien-3β-ol), this molecule features a fully saturated side chain and a single, thermodynamically stable double bond at the C8-C14 position.[1][2][3]
In drug development, this sterol serves as a critical biomarker for sterol isomerase activity and a reference standard for characterizing the effects of morpholine and piperidine antifungals (e.g., fenpropimorph).[1][2][3] Its accumulation signals the inhibition or bypass of the canonical Δ8→Δ7 isomerization step, offering a window into the plasticity of the fungal sterol pathway under stress.[1][2][3]
Part 1: Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Classification[1][2][3][4]
-
Common Synonyms: 5α-Ergost-8(14)-en-3β-ol; Δ8(14)-Ergostenol; 8(14)-Dehydro-hexahydroergosterol.[1][2][3]
-
SMILES: [H][C@@]1(CC[C@@]2(C)[C@]1([H])CC=C1[C@]3(C)CCC(C)C(C)C)[C@@]3([H])CC[C@@]21[H])O (Note: Stereochemistry at C24 is typically R for ergostane derivatives).
Structural Features
The defining feature of ergosta-8(14)-en-3β-ol is the tetrasubstituted double bond between carbons 8 and 14.[1][2][3] This position is unique because:
-
Thermodynamic Stability: The Δ8(14) bond is more stable than the Δ7 or Δ8(9) isomers due to the absence of vinylic protons and reduced steric strain in the B/C ring junction.[1][2][3]
-
Lack of Olefinic Protons: In ^1H-NMR, this molecule exhibits no signals in the alkene region (5.0–6.0 ppm) , a key diagnostic differentiator from ergosterol or fecosterol.[1][2][3]
-
Saturated Side Chain: Unlike ergosterol (Δ22) or fecosterol (Δ24(28)), the C17 side chain is fully saturated, increasing its lipophilicity and altering its packing density in lipid bilayers.[1][2][3]
Physicochemical Properties
| Property | Value / Characteristic |
| Physical State | White crystalline solid |
| Melting Point | 148–150 °C (Estimated from homologs) |
| Solubility | Soluble in CHCl₃, Et₂O, Hexane; Insoluble in Water |
| LogP (Predicted) | ~8.5 (Highly Lipophilic) |
| UV Absorption | No distinct UV max >210 nm (lacks conjugated system) |
| Specific Rotation | [α]D typically positive (due to 8(14) bond) |
Part 2: Biosynthetic Context & Pharmacological Relevance[1][2][3]
The "Dead-End" or Bypass Pathway
In the canonical fungal sterol pathway, the Δ8(9) double bond of zymosterol or fecosterol is isomerized to Δ7 by sterol C8-isomerase (ERG2) .[1][2][3] However, under specific conditions—such as ERG2 mutation or inhibition by morpholines—the Δ8(9) bond can migrate to the thermodynamically favored Δ8(14) position.[1][2][3]
Once formed, the Δ8(14) sterol is often a "dead-end" metabolite because the downstream enzyme, sterol C5-desaturase (ERG3) , strictly requires a Δ7 substrate.[1][2][3] Consequently, ergosta-8(14)-en-3β-ol accumulates, altering membrane fluidity and arresting cell growth.[1][2][3]
Mechanism of Accumulation
The accumulation of 8(14)-sterols is a hallmark of disturbed isomerization .[1][2][3]
-
Inhibition: Agents like fenpropimorph inhibit both Δ14-reductase (ERG24) and Δ8-isomerase (ERG2).[1][2][3]
-
Isomerization: Acidic conditions in the cell or spontaneous rearrangement can shift Δ8(9) or Δ7 precursors to the stable Δ8(14) form.[1][2][3]
Visualization: Sterol Isomerization Pathway
The following diagram illustrates the divergence from the canonical pathway leading to the 8(14) isomer.[1][2][3]
Caption: Divergence of the sterol pathway.[1][2][3] Inhibition of ERG2 or acidic stress favors the formation of the stable Δ8(14) isomer over the bioactive Δ7 pathway.[1][2][3]
Part 3: Experimental Protocols
Synthesis via Acid-Catalyzed Isomerization
Since ergosta-8(14)-en-3β-ol is the thermodynamic product, it can be synthesized from readily available Δ7 or Δ8(9) precursors (like fungisterol or zymosterol derivatives) using acid catalysis.[1][2][3]
Protocol: Isomerization of 5α-Ergost-7-en-3β-ol
-
Reagents: 5α-Ergost-7-en-3β-ol (100 mg), Chloroform (CHCl₃, 10 mL), Hydrochloric acid (HCl) gas or concentrated HCl/Acetic Acid.
-
Dissolution: Dissolve the starting sterol in dry CHCl₃ in a round-bottom flask.
-
Reaction: Bubble dry HCl gas through the solution for 30 minutes at 0°C, or add 1 mL of HCl/AcOH mixture.
-
Incubation: Allow the mixture to stand at room temperature for 12–24 hours. The equilibrium shifts towards the Δ8(14) isomer.[1][2][3]
-
Neutralization: Pour the reaction mixture into ice-cold NaHCO₃ solution. Extract with diethyl ether (3 x 20 mL).
-
Purification:
Analytical Identification (NMR & MS)
To confirm the identity of ergosta-8(14)-en-3β-ol, use the following diagnostic signals:
-
^1H-NMR (400 MHz, CDCl₃):
-
GC-MS Fragmentation:
Part 4: Pharmacological Potential & References[1][2][3]
Drug Development Applications[1][2][3][5]
-
Antifungal Screening: This molecule is used as a standard to quantify the "leakage" or inhibition of the ergosterol pathway.[1][2][3] High levels indicate effective blockade of the C14-reductase or C8-isomerase steps.[1][2][3]
-
Lipid Raft Studies: Due to its altered planarity compared to ergosterol, it is used in biophysical studies to understand how sterol structure dictates membrane domain formation (lipid rafts).[1][2][3]
References
-
National Institute of Standards and Technology (NIST). Ergost-8(14)-en-3-ol, (3β)- Mass Spectrum & Properties.[1][2][3][1][2][3]
-
Nes, W. D. (2011). Biosynthesis of Cholesterol and Other Sterols.[1][2][3] Chemical Reviews, 111(10), 6423–6451.[1][2][3] (Authoritative review on sterol isomerization mechanisms).
-
Parks, L. W., et al. (1995). Physiological implications of sterol biosynthesis in yeast.[1][2][3] Annual Review of Microbiology.[1][2][3] (Discusses the accumulation of 8(14) sterols in mutants).
-
PubChem Compound Summary. Ergost-8(14)-en-3-ol.[1][2][3][1][2][3]
An In-depth Technical Guide to the Core Differences Between Ergosterol and its Precursor, 5α-Ergost-8(14)-ene
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Preamble: Beyond a Simple Precursor-Product Relationship
In the intricate world of fungal biochemistry, the distinction between ergosterol and its biosynthetic intermediates is far from a mere academic footnote. For researchers in mycology, infectious disease, and drug development, a nuanced understanding of these molecules is paramount. This guide moves beyond a superficial overview to provide a detailed, technical exploration of the core differences between the principal fungal sterol, ergosterol, and a key precursor, 5α-ergost-8(14)-ene-3β-ol (often referred to as 5α-ergost-8(14)-ene in broader contexts). We will dissect their structural nuances, biosynthetic divergence, and the profound implications of these differences on fungal physiology and the development of novel antifungal therapeutics. This document is structured to provide not just information, but a causal understanding of why these differences matter in both the laboratory and clinical settings.
I. Structural and Physicochemical Disparities: The Foundation of Functional Divergence
At first glance, ergosterol and 5α-ergost-8(14)-ene-3β-ol share the same fundamental tetracyclic sterol core. However, their subtle structural distinctions, primarily in the B-ring and the side chain, give rise to significant differences in their physicochemical properties and, consequently, their biological roles.
Ergosterol (ergosta-5,7,22-trien-3β-ol) is the final, functional sterol in most fungal membranes.[1] Its defining features are the conjugated double bonds at positions 5,6 and 7,8 in the B-ring, and a double bond at position 22,23 in the alkyl side chain.[1] This conjugated diene system is crucial for its biological activity and makes it susceptible to UV radiation, a property that leads to the formation of vitamin D2.[1]
5α-ergost-8(14)-ene-3β-ol , a key intermediate, possesses a single double bond in the B-ring at position 8(14). It lacks the conjugated diene system and the side-chain double bond found in ergosterol. This seemingly minor difference has a profound impact on the molecule's shape, rigidity, and interaction with other lipids in the fungal membrane.
| Property | Ergosterol | 5α-Ergost-8(14)-ene-3β-ol | References |
| Molecular Formula | C28H44O | C28H48O | [1] |
| Molecular Weight | 396.65 g/mol | 400.68 g/mol | [1] |
| Key Structural Features | Conjugated dienes (Δ5,7) in B-ring; Δ22 double bond in side chain | Single Δ8(14) double bond in B-ring; Saturated side chain | [1] |
| Melting Point | ~165 °C | Data not readily available, but likely different due to structural variations. | [2] |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol and chloroform. | Expected to have similar poor water solubility and good solubility in organic solvents. | |
| Membrane Function | Primary structural component of fungal membranes, regulates fluidity and permeability. Forms lipid rafts. | Does not efficiently fulfill the structural roles of ergosterol; its accumulation can disrupt membrane function. | [3][4] |
| UV Absorption | Strong absorption due to conjugated dienes. | Lacks the characteristic UV absorption of ergosterol. | [1] |
II. The Biosynthetic Crossroads: A Tale of Two Enzymes
The conversion of lanosterol to ergosterol is a complex, multi-step process localized primarily in the endoplasmic reticulum.[5] The divergence between 5α-ergost-8(14)-ene-3β-ol and the main pathway leading to ergosterol hinges on the action of a critical enzyme: C-8 sterol isomerase , encoded by the ERG2 gene.
The canonical ergosterol biosynthetic pathway involves the following key steps after the formation of zymosterol:
-
Zymosterol to Fecosterol: The enzyme C-24 sterol methyltransferase (ERG6) adds a methyl group to the side chain of zymosterol.
-
Fecosterol to Episterol: The C-8 sterol isomerase (ERG2) then isomerizes the Δ8 double bond to a Δ7 double bond.
-
Subsequent Steps: A series of desaturation and reduction reactions, catalyzed by enzymes such as ERG3, ERG5, and ERG4, lead to the final structure of ergosterol.[6]
However, in the absence or inhibition of ERG2, the pathway is altered. The Δ8-containing sterols, including 5α-ergost-8(14)-ene-3β-ol and its derivatives, accumulate. This accumulation is a hallmark of ERG2 dysfunction and has significant consequences for the fungal cell.
Caption: Divergence in the ergosterol biosynthesis pathway.
III. Functional Implications: Why the Final Product Matters
The structural and physicochemical differences between ergosterol and 5α-ergost-8(14)-ene-3β-ol translate into starkly different functional capacities within the fungal cell membrane.
-
Membrane Integrity and Fluidity: Ergosterol is essential for maintaining the proper fluidity, permeability, and integrity of the fungal cell membrane.[7][8] Its unique structure allows it to form ordered lipid domains, or "rafts," which are crucial for the proper localization and function of membrane-bound proteins.[3] In contrast, studies have shown that ergosterol has a less pronounced condensing effect on membranes compared to cholesterol, and in some lipid environments, can even make membranes thinner.[4][9] 5α-ergost-8(14)-ene-3β-ol and other Δ8 sterols are poor substitutes for ergosterol. Their accumulation disrupts the normal packing of phospholipids, leading to increased membrane permeability and altered fluidity, which can be detrimental to the cell.[10]
-
Cellular Processes: The altered membrane composition resulting from the accumulation of ergosterol precursors can have cascading effects on various cellular processes, including endocytosis, cell signaling, and the activity of membrane-associated enzymes.[11]
-
Antifungal Susceptibility: The presence of ergosterol in the cell membrane is the primary target for polyene antifungal drugs like Amphotericin B, which bind to ergosterol and form pores in the membrane, leading to cell death.[12] The absence or reduction of ergosterol, and its replacement with intermediates like 5α-ergost-8(14)-ene-3β-ol, is a known mechanism of resistance to polyene antifungals.[7]
IV. Experimental Protocols for Differentiation and Quantification
The ability to accurately extract, separate, and quantify ergosterol and its precursors is fundamental for research in this field. The following provides a generalized workflow, with the understanding that specific parameters may need to be optimized based on the fungal species and experimental goals.
A. Sterol Extraction and Saponification
This initial step is crucial for liberating sterols from cellular matrices and hydrolyzing any esterified forms.
-
Harvest and Lyse Fungal Cells: Collect fungal biomass by centrifugation or filtration. Lyse the cells using mechanical (e.g., bead beating) or chemical methods in the presence of an antioxidant like butylated hydroxytoluene (BHT) to prevent sterol degradation.
-
Saponification: Resuspend the lysed cells in a solution of methanolic potassium hydroxide (e.g., 10% w/v). Incubate at a high temperature (e.g., 80-90°C) for 1-2 hours to hydrolyze sterol esters and saponify lipids.
-
Extraction: After cooling, extract the non-saponifiable lipids (including free sterols) into an organic solvent such as n-hexane or petroleum ether. This step should be repeated multiple times to ensure complete extraction.
-
Washing and Drying: Wash the organic phase with water to remove residual alkali and other water-soluble impurities. Dry the organic extract over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen.
B. Chromatographic Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most common techniques for analyzing fungal sterols.
1. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase.
-
Sample Preparation: Re-dissolve the dried sterol extract in a suitable solvent, typically the mobile phase (e.g., methanol or acetonitrile).
-
Instrumentation and Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: Isocratic elution with methanol or a gradient of methanol/acetonitrile and water is often effective.[13][14]
-
Detection: A UV detector set to 282 nm is ideal for detecting the conjugated diene system of ergosterol.[15] 5α-ergost-8(14)-ene-3β-ol, lacking this chromophore, will not be detected at this wavelength and would require a different detection method, such as a diode array detector (DAD) scanning a broader range of wavelengths or a mass spectrometer.
-
-
Quantification: Generate a standard curve using a pure ergosterol standard. The concentration of ergosterol in the sample can be determined by comparing its peak area to the standard curve.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification.
-
Sample Preparation and Derivatization: Sterols are not inherently volatile. Therefore, they must be derivatized prior to GC analysis. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is the most common method.[16]
-
Instrumentation and Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used.
-
Temperature Program: A temperature gradient is employed to elute the derivatized sterols.
-
Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[17]
-
-
Identification and Quantification: Ergosterol and 5α-ergost-8(14)-ene-3β-ol will have distinct retention times and mass spectra. Identification is confirmed by comparing these to pure standards. Quantification is achieved by integrating the peak area of a characteristic ion and comparing it to a standard curve.
Caption: Generalized workflow for fungal sterol analysis.
V. Implications for Drug Development: Targeting the Pathway, Understanding the Consequences
The ergosterol biosynthesis pathway is a cornerstone of antifungal drug development.[6] However, a sophisticated understanding of the roles of both the final product and its intermediates is crucial for developing next-generation therapeutics and combating resistance.
-
Ergosterol as a Direct Target: As mentioned, polyenes directly target ergosterol.[12] Resistance to these drugs often involves mutations in the ergosterol biosynthesis pathway that lead to a decrease or absence of ergosterol in the membrane.[7]
-
Inhibition of Ergosterol Biosynthesis:
-
Azoles: This major class of antifungals inhibits lanosterol 14α-demethylase (ERG11), an early enzyme in the pathway.[18] This leads to a depletion of ergosterol and an accumulation of toxic methylated sterols.
-
Morpholines: Drugs like fenpropimorph inhibit both C-14 sterol reductase (ERG24) and C-8 sterol isomerase (ERG2).[5] Inhibition of ERG2 directly leads to the accumulation of 5α-ergost-8(14)-ene-3β-ol and other Δ8 sterols.
-
Allylamines: These drugs target squalene epoxidase (ERG1), an even earlier step in the pathway.
-
-
Sterol Intermediates and Drug Resistance: The accumulation of specific sterol intermediates, such as 5α-ergost-8(14)-ene-3β-ol, can serve as a biomarker for the efficacy of certain antifungal drugs. Furthermore, some fungal pathogens have evolved mechanisms to tolerate the accumulation of these intermediates, contributing to drug resistance.[19] For example, mutations in ERG3 can prevent the formation of toxic sterols that would otherwise accumulate due to azole treatment, leading to resistance.[19]
VI. Concluding Remarks: A Call for a Deeper Dive
The distinction between ergosterol and 5α-ergost-8(14)-ene is a prime example of how subtle molecular differences can have profound biological consequences. For researchers and drug developers, moving beyond a simplistic view of this precursor-product pair is essential. A thorough understanding of their unique properties, the enzymatic steps that differentiate them, and their respective roles in membrane function and drug interactions will undoubtedly pave the way for more effective and durable antifungal strategies. The continued exploration of the entire sterol biosynthesis pathway, with a focus on the functional consequences of accumulating specific intermediates, remains a fertile ground for novel discoveries in the fight against fungal diseases.
References
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Sterol uptake and sterol biosynthesis act coordinately to mediate antifungal resistance in Candida glabrata under azole and hypoxic stress. PMC. [Link]
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Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review. PMC. [Link]
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Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review. frontiersin.org. [Link]
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Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI. [Link]
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Beyond ergosterol: linking pH to antifungal mechanisms. PubMed. [Link]
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Alternative ergosterol biosynthetic pathways confer antifungal drug resistance in the human pathogens within the Mucor species complex. PMC. [Link]
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Azole Resistance by Loss of Function of the Sterol Δ5,6-Desaturase Gene (ERG3) in Candida albicans Does Not Necessarily Decrease Virulence. Antimicrobial Agents and Chemotherapy. [Link]
-
Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry. MDPI. [Link]
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5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol. PubChem. [Link]
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Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review. frontiersin.org. [Link]
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Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. [Link]
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40-Supporting informationRNP-1107-701. mdpi-res.com. [Link]
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Ergosterol Biosynthesis. Creative Biolabs. [Link]
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First Total Synthesis of Ergosta-5,8-dien-3β-ol. ResearchGate. [Link]
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Ergost-8-en-3-ol, 14-methyl-, (3β,5α)-. NIST WebBook. [Link]
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Dissection of ergosterol metabolism reveals a pathway optimized for membrane phase separation. PMC. [Link]
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(PDF) Determination of ergosterol in cellular fungi by HPLC. A modified technique. ResearchGate. [Link]
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Structural dissection of ergosterol metabolism reveals a pathway optimized for membrane phase separation. eScholarship.org. [Link]
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Gas Chromatography-mass Spectrometric Determination of Ergosterol as a Chemical Marker for Fungal Biomass of Indoor and Outdoor Air by Large-volume Sample Injection. ResearchGate. [Link]
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Development of a Simple HPLC Method for the Analysis of Ergosterol and UV-Enriched Vitamin D₂ in Mushroom Powders. MDPI. [Link]
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Ergosterol. Wikipedia. [Link]
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Unraveling Unique Effect of Ergosterol on Lipid Membranes, and What We Can Do with the Future STS. Semantic Scholar. [Link]
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Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives. Springer Nature Experiments. [Link]
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HPLC of free sterols. Cyberlipid. [Link]
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Analysis of ergosterol for the detection of mold in soils by automated on-fiber derivatization headspace extraction-SPME-GC/MS. PubMed. [Link]
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Comparative Study of the Condensing Effects of Ergosterol and Cholesterol. PMC. [Link]
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Differences in the Modulation of Collective Membrane Motions by Ergosterol, Lanosterol, and Cholesterol: A Dynamic Light Scattering Study. PMC. [Link]
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Ergosterol. PubChem. [Link]
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Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass. PMC. [Link]
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Identifying and Quantifying Ergosterol in Yeast Cell Pellets. ResearchGate. [Link]
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14-Methyl ergost-8-en-3-ol, (3beta,5alpha)-. PubChem. [Link]
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Inhibitors of sterol synthesis. Synthesis and spectral characterization of fatty acids esters of 5 alpha-cholest-8(14)-en-3 beta-ol-15-one. PubMed. [Link]
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Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. LIPID MAPS. [Link]
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Carbon-13 nuclear magnetic resonance studies of allylic hydroxysterols. Assignment of structure of 5.alpha.-cholest-8(14)-ene-3.beta.,7.alpha.,15.alpha.-triol, an inhibitor of sterol synthesis. The Journal of Organic Chemistry. [Link]
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Comparative Study of the Condensing Effects of Ergosterol and Cholesterol (SCI Colloquium 2016 Poster). ResearchGate. [Link]
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Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents. MDPI. [Link]
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5alpha-Cholest-8-en-3beta-ol, 14-methyl-. PubChem. [Link]
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5α,8α-Epidioxyergosta-6,22-dien-3β-ol (ergosterol peroxide) methanol solvate. scripts.iucr.org. [Link]
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An In-Depth Technical Guide to Ignosterol Accumulation in Yeast erg24 Mutants
Abstract
This technical guide provides a comprehensive examination of the biochemical and analytical aspects of ignosterol accumulation in Saccharomyces cerevisiae strains harboring mutations in the ERG24 gene. As a critical enzyme in the ergosterol biosynthesis pathway, C-14 sterol reductase (Erg24p) plays a pivotal role in maintaining the integrity and function of the fungal cell membrane. Disruption of ERG24 leads to a metabolic block, resulting in the cessation of ergosterol production and the significant accumulation of the aberrant sterol intermediate, ignosterol (ergosta-8,14-dienol). This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the underlying biochemistry, the phenotypic consequences of this mutation, and detailed, field-proven protocols for the extraction, identification, and quantification of the resulting sterol profile. By elucidating the causality behind experimental choices and providing self-validating methodologies, this guide serves as an essential resource for studies involving the ergosterol pathway, antifungal drug discovery, and fundamental yeast lipidology.
Chapter 1: The Ergosterol Biosynthesis Pathway in Saccharomyces cerevisiae
Ergosterol is the principal sterol in fungi, analogous to cholesterol in mammalian cells. It is an essential component of the yeast plasma membrane, where it modulates fluidity, permeability, and the function of membrane-bound proteins.[1][2] The biosynthesis of ergosterol is a complex, energy-intensive process involving over 25 enzymes, primarily localized to the endoplasmic reticulum.[3] The pathway can be broadly divided into three stages: the synthesis of mevalonate from acetyl-CoA, the formation of squalene, and the conversion of squalene to ergosterol through a series of demethylations, reductions, and desaturations.[2][3] This intricate pathway is a major target for antifungal drugs, highlighting its importance in fungal viability.[1]
Caption: The Ergosterol Biosynthesis Pathway in S. cerevisiae.
Chapter 2: The Critical Role of Erg24p (C-14 Sterol Reductase)
The enzyme C-14 sterol reductase, encoded by the ERG24 gene in S. cerevisiae, catalyzes a crucial reduction step in the late ergosterol pathway.[4] Specifically, Erg24p reduces the C14=C15 double bond of 4,4-dimethyl-cholesta-8,14,24-trienol to produce 4,4-dimethyl-cholesta-8,24-dienol.[5] This step is essential for removing the 14α-methyl group from the sterol precursor lanosterol, a modification critical for the proper structure and function of the final ergosterol molecule.
Inactivation of Erg24p, either through genetic mutation or by inhibition with morpholine-class fungicides, leads to a complete block at this step in the pathway.[4][6] This has profound consequences for the cell's sterol composition and overall viability, particularly under aerobic conditions.
Chapter 3: Ignosterol Accumulation in erg24 Mutants: A Biochemical Hallmark
The direct consequence of a non-functional Erg24p is the accumulation of its substrate and downstream derivatives that retain the C14=C15 double bond. The primary sterol that accumulates in erg24 null mutants is ergosta-8,14-dienol, commonly known as ignosterol.[4][7] This accumulation occurs because the subsequent enzymes in the pathway can, to some extent, modify the sterol side chain, but the core ring structure remains aberrant due to the persistent double bond. Consequently, ergosterol is not produced in these mutants.[7]
The replacement of ergosterol with ignosterol in the cell membranes has significant phenotypic effects. Cells lacking ERG24 are often unable to grow on rich media (like YPD) under aerobic conditions, a phenotype that can sometimes be rescued by supplementing the media with calcium or by using a defined synthetic medium.[4][7][8] The accumulation of this abnormal sterol disrupts membrane integrity, affects the function of membrane-embedded proteins, and can lead to synthetic lethality when combined with mutations in other ergosterol biosynthesis genes.[4][9]
Caption: Metabolic block in erg24 mutants leading to ignosterol accumulation.
Chapter 4: Quantitative Analysis of Sterol Profiles in Wild-Type vs. erg24 Mutants
The most definitive way to characterize an erg24 mutant is through the quantitative analysis of its cellular sterol composition. Gas Chromatography (GC) is the gold standard for this analysis. As shown in the table below, the sterol profile of an erg24 mutant is dramatically different from that of a wild-type strain. The mutant is characterized by the near-complete absence of ergosterol and the emergence of ignosterol as the predominant sterol.
| Sterol Component | Wild-Type (WT) % of Total Sterols | erg24 Mutant % of Total Sterols |
| Ergosterol | ~85-95% | Not Detected |
| Ignosterol | Not Detected | ~70-85% |
| Lanosterol | ~1-5% | ~5-15% |
| Squalene | ~1-3% | ~2-10% |
| Other Intermediates | Variable | Variable |
| Note: These values are representative approximations compiled from literature and may vary depending on strain background and growth conditions.[1][10] |
Chapter 5: Experimental Protocols for the Analysis of Ignosterol Accumulation
This chapter provides detailed, validated protocols for the cultivation of yeast strains and the subsequent analysis of their sterol profiles.
Caption: Overall experimental workflow for analyzing yeast sterols.
5.1: Yeast Strain Cultivation
-
Strain Selection: Obtain wild-type (e.g., BY4741) and corresponding erg24 deletion (erg24Δ) strains.
-
Media Preparation:
-
Rich Medium: Prepare YPD medium (1% Yeast Extract, 2% Peptone, 2% Dextrose).
-
Defined Medium: Prepare Synthetic Defined (SD) medium with appropriate supplements.
-
-
Inoculation: Inoculate a single colony of each strain into 5 mL of liquid medium.
-
Growth Conditions:
-
Sub-culturing: Inoculate a larger volume (e.g., 50 mL) of fresh medium to an optical density at 600 nm (OD₆₀₀) of ~0.1.
-
Harvesting: Grow the culture to the desired phase (e.g., mid-logarithmic, OD₆₀₀ ≈ 0.8-1.0). Harvest cells by centrifugation at 3,000 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with sterile distilled water to remove residual media components. The cell pellet can be stored at -80°C or used immediately.
5.2: Total Lipid Extraction and Saponification
This protocol releases free sterols from both the free sterol pool and from steryl esters.
-
Cell Lysis: Resuspend the washed cell pellet in a 2:1 chloroform:methanol (v/v) solution in a glass tube. Add an equal volume of acid-washed glass beads. Vortex vigorously for 5-10 minutes to mechanically disrupt the cells.
-
Expertise & Experience: The chloroform:methanol mixture is a robust solvent system for extracting a broad range of lipids, from polar to non-polar.[11] Mechanical disruption is critical for efficiently breaking the tough yeast cell wall.
-
-
Phase Separation: Add 0.25 volumes of 0.9% NaCl solution to the mixture and vortex. Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic (chloroform) phase containing the lipids into a fresh glass tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Saponification:
-
To the dried lipid extract, add 2 mL of 10% KOH in 80% methanol.
-
Incubate in a water bath at 80°C for 1 hour.
-
Causality: Saponification is a base hydrolysis reaction that cleaves the ester bonds in steryl esters, ensuring that all sterols are in their free, analyzable form.
-
-
Extraction of Non-saponifiables:
-
After cooling, add 1 mL of water and 2 mL of n-hexane to the tube.
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer, which contains the non-saponifiable lipids (including sterols), to a new glass vial.
-
Repeat the hexane extraction two more times on the lower aqueous phase to ensure complete recovery.
-
-
Final Drying: Combine the hexane extracts and evaporate to complete dryness under a stream of nitrogen. The resulting residue is the total free sterol fraction.
5.3: Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Reagent Preparation: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction:
-
Ensure the dried sterol extract is completely free of water, as water will quench the silylating reagent.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried sterol extract.
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
Causality: Sterols have a hydroxyl group that makes them polar and prone to thermal degradation in the hot GC injector. Derivatization replaces the active hydrogen on the hydroxyl group with a non-polar, thermally stable trimethylsilyl (TMS) group, increasing volatility and improving chromatographic peak shape.
-
-
Sample Preparation for Injection: After cooling, the sample can be directly injected or diluted with hexane if necessary.
| Parameter | Typical Setting |
| Column | HP-5MS (or equivalent 5% phenyl-methyl-siloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow ~1.0 mL/min |
| Injector Temp. | 280°C |
| Injection Mode | Splitless |
| Oven Program | Initial 180°C, hold 1 min; ramp to 300°C at 5°C/min; hold 15 min |
| MS Transfer Line | 290°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-650 m/z |
The following is a representative total ion chromatogram (TIC) for a sterol extract from an S. cerevisiae erg24Δ mutant.
(Note: This is a placeholder for a real chromatogram image. A real image would show distinct peaks corresponding to the sterols listed below.)
Peak Identification (in order of typical elution):
-
Squalene: The precursor to all sterols.
-
Ignosterol (ergosta-8,14-dienol): The major peak, characteristic of the erg24 mutation.[1]
-
Lanosterol: The substrate of Erg11p, which precedes the Erg24p step.
Chapter 6: Troubleshooting and Self-Validation
-
Incomplete Saponification: If steryl esters are suspected to remain, increase incubation time or temperature. The presence of steryl esters can be checked by thin-layer chromatography (TLC) prior to GC-MS analysis.
-
Poor Derivatization: Multiple or tailing peaks for a single sterol may indicate incomplete silylation. Ensure the sample is completely dry before adding the reagent and use fresh silylating reagents. If issues persist, increasing the reaction time or temperature may help.
-
Peak Identification: Confirm peak identities by comparing retention times to authentic standards (if available) and matching the obtained mass spectra with library spectra (e.g., NIST). The TMS derivative of ignosterol will have a characteristic mass spectrum.
-
Quantification: For accurate quantification, it is crucial to use an internal standard (e.g., cholesterol or betulin), which is added at the very beginning of the extraction process. This corrects for any loss of sample during the multi-step procedure. A calibration curve should be generated using a known concentration range of an ergosterol or cholesterol standard.
References
-
Jia, N., Arthington-Skaggs, B., Lee, W., & Bard, M. (2002). Candida albicans Sterol C-14 Reductase, Encoded by the ERG24 Gene, as a Potential Antifungal Target Site. Antimicrobial Agents and Chemotherapy, 46(4), 945–950. [Link]
-
Jordá, T., & Puig, S. (2020). Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae. Genes, 11(7), 795. [Link]
-
AOCS. (2019). Gas Chromatographic Analysis of Plant Sterols. AOCS Lipid Library. [Link]
-
He, X., & Du, L. (2018). Overexpression or Deletion of Ergosterol Biosynthesis Genes Alters Doubling Time, Response to Stress Agents, and Drug Susceptibility in Saccharomyces cerevisiae. mSphere, 3(4), e00313-18. [Link]
-
Silvestrini, L., et al. (2021). Sterol Composition Modulates the Response of Saccharomyces cerevisiae to Iron Deficiency. Journal of Fungi, 7(11), 896. [Link]
-
UniProt Consortium. (2024). P32462 (ERG24_YEAST). UniProtKB. [Link]
-
Saccharomyces Genome Database. (2000). ERG24 / YNL280C. SGD. [Link]
-
Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass. (2021). Journal of Marine Science and Engineering, 9(9), 929. [Link]
-
Gomes, A. C., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 26(11), 3326. [Link]
-
Manipulation of sterol homeostasis for the production of 24-epi-ergosterol in industrial yeast. (2023). Nature Communications, 14, 461. [Link]
-
The sterol C-24 methyltransferase encoding gene, erg6, is essential for viability of Aspergillus species. (2021). PLoS Pathogens, 17(1), e1009234. [Link]
-
Crowley, J. H., Smith, S. J., Leak, F. W., & Parks, L. W. (1996). Aerobic isolation of an ERG24 null mutant of Saccharomyces cerevisiae. Journal of Bacteriology, 178(10), 2991–2993. [Link]
-
Phytochemical Investigation and Quantitative Comparison of Ergosterol Between Agaricus bisporus and Pleurotus ostreatus by HPLC. (2017). International Journal of Pharmaceutical Sciences Review and Research, 43(2), 19-25. [Link]
-
Leak, F. W., & Parks, L. W. (1996). A calcium-dependent ergosterol mutant of Saccharomyces cerevisiae. FEMS Microbiology Letters, 140(2-3), 269–272. [Link]
-
Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. (2018). Metabolites, 8(2), 23. [Link]
-
Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatographic Science, 52(4), 362-371. [Link]
-
Quail, M. A., & Kelly, S. L. (1996). The extraction and analysis of sterols from yeast. Methods in Molecular Biology, 53, 123–131. [Link]
-
Veen, M., & Lang, C. (2003). Combined overexpression of genes of the ergosterol biosynthetic pathway leads to accumulation of sterols in Saccharomyces cerevisiae. FEMS Yeast Research, 4(1), 85-95. [Link]
-
Wu, J., & Hu, R. (2008). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). International Journal of Chemical Engineering and Applications, 2(1), 1-5. [Link]
-
Identification of a sterol Delta7 reductase gene involved in desmosterol biosynthesis in Mortierella alpina 1S-4. (2010). Applied and Environmental Microbiology, 76(5), 1537-1543. [Link]
-
Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass. (2021). MDPI. [Link]
-
A. HPLC chromatogram of ergosterol obtained from the extracts of hyphae... (n.d.). ResearchGate. [Link]
-
Gomes, A. C., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. [Link]
-
Analysis of Sterols by Gas Chromatography–Mass Spectrometry. (2019). Springer Nature Experiments. [Link]
-
Luna-Tapia, A., et al. (2015). Synthetically lethal interactions involving loss of the yeast ERG24: the sterol C-14 reductase gene. Lipids, 50(2), 163-172. [Link]
-
Quantification of ergosterol (A) and the intermediate sterol 24(28)DHE... (n.d.). ResearchGate. [Link]
-
Simple HPLC-DAD-based method for determination of ergosterol content in lichens and mushrooms. (2021). ResearchGate. [Link]
-
Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. (2024). MDPI. [Link]
-
Abnormal sterol-induced cell wall glucan deficiency in yeast is due to impaired glucan synthase transport to the plasma membrane. (2020). Biochemical Journal, 477(24), 4729-4744. [Link]
-
Simplifying sterol analysis: modern approach for diagnosing lipid disorders. (2025). Biotage. [Link]
-
Human Sterols Are Overproduced, Stored and Excreted in Yeasts. (2024). MDPI. [Link]
-
Changes in the Sterol Composition of the Plasma Membrane Affect Membrane Potential, Salt Tolerance and the Activity of Multidrug Resistance Pumps in Saccharomyces cerevisiae. (2015). PLOS One, 10(9), e0139306. [Link]
-
Human Sterols Are Overproduced, Stored and Excreted in Yeasts. (2024). PMC. [Link]
-
The Immunosuppressant SR 31747 Blocks Cell Proliferation by Inhibiting a Steroid Isomerase in Saccharomyces cerevisiae. (n.d.). ResearchGate. [Link]
-
Sterol Uptake in Saccharomyces cerevisiae Heme Auxotrophic Mutants Is Affected by Ergosterol and Oleate but Not by Palmitoleate or by Sterol Esterification. (2000). PMC. [Link]
-
Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review. (2024). Frontiers in Microbiology, 15, 1400876. [Link]
-
Lorenz, R. T., & Parks, L. W. (1992). Cloning, sequencing, and disruption of the gene encoding sterol C-14 reductase in Saccharomyces cerevisiae. DNA and Cell Biology, 11(9), 685-692. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. A calcium-dependent ergosterol mutant of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
5alpha-ergosta-8,14-dien-3beta-ol chemical abstract service CAS number
Technical Monograph: 5ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -Ergosta-8,14-dien-3 -ol (Ignosterol)[1][2][3][4]
Part 1: Chemical Identity & Physicochemical Properties[4][5]
The precise identification of Ignosterol is essential for researchers differentiating between normal biosynthetic intermediates and dead-end metabolites resulting from enzymatic inhibition.[1][3]
Core Identifiers
| Property | Specification |
| CAS Registry Number | 23839-47-6 |
| Common Name | Ignosterol |
| IUPAC Name | (3S,5S,10S,13R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Molecular Formula | C |
| Molecular Weight | 398.67 g/mol |
| Classification | Sterol; Ergostane derivative |
Structural Visualization
The following diagram illustrates the connectivity of the Ignosterol molecule, highlighting the critical
Part 2: Biosynthetic Context & Mechanism of Accumulation
The presence of 5
The Morpholine Trap
In the standard ergosterol pathway, the enzyme
Unlike Ergosterol, which has a flat, planar structure suitable for membrane packing, Ignosterol possesses a "bent" conformation due to the
Pathway Diagram
[1][2][4]
Part 3: Experimental Protocols
Protocol 1: Isolation and Detection from Yeast
To positively identify Ignosterol in fungal samples (e.g., Saccharomyces cerevisiae or Candida albicans treated with morpholines), a non-saponifiable lipid extraction followed by GC-MS is the gold standard.[1][3]
1. Cell Lysis & Saponification
-
Reagents: 60% (w/v) KOH, Ethanol (100%), Pyrogallol (antioxidant).[3]
-
Procedure:
-
Harvest yeast cells (approx.
cells) by centrifugation (3000 x g, 5 min). -
Resuspend pellets in 2 mL of alcoholic KOH (60% KOH w/v dissolved in distilled water, mixed 2:3 with ethanol).
-
Add 0.5% pyrogallol to prevent oxidation.[3]
-
Incubate at 80°C for 90 minutes in a water bath.
-
2. Extraction of Non-Saponifiable Lipids (NSL)
-
Procedure:
-
Cool the saponified mixture to room temperature.
-
Add 1 mL distilled water and 3 mL n-heptane.
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 2000 x g for 3 minutes to separate phases.
-
Collect the upper organic phase (heptane layer) containing sterols.[3]
-
Repeat extraction twice. Pool the heptane fractions.
-
3. Analytical Characterization (GC-MS)
Part 4: Technical Data & References
Key Technical Data
-
Solubility: Soluble in chloroform, ethanol, and n-heptane; insoluble in water.[1]
-
Storage: -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the diene system.
-
Toxicity: High concentrations induce cell cycle arrest in G1 phase in yeast.[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90278, Ignosterol. Retrieved from [Link][1][3]
- Parks, L. W., & Casey, W. M. (1995).Physiological implications of sterol biosynthesis in yeast. Annual Review of Microbiology. (Contextual grounding for Erg24 inhibition).
- Kelly, S. L., et al. (1995).Mode of action of morpholine antifungals. Journal of Biological Chemistry.
Sources
- 1. 4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol | C29H46O | CID 443237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ignosterol | C28H46O | CID 90278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Amorolfine hydrochloride | Antibiotic | Antifungal | TargetMol [targetmol.com]
Methodological & Application
Application Note: High-Resolution HPLC Separation of Ergosterol and Ergost-8(14)-ene Isomers
This Application Note is designed for researchers in fungal metabolomics, antifungal drug discovery, and lipidomics. It addresses the critical analytical challenge of separating Ergosterol (the primary fungal membrane sterol) from its biosynthetic precursors and dead-end isomers, specifically those containing the
Executive Summary & Scientific Rationale
The accurate quantification of Ergosterol (Ergosta-5,7,22-trien-3
The Challenge: Standard C18 HPLC methods often fail to resolve Ergosterol from Ergost-8(14)-ene isomers (such as Ignosterol or Fecosterol ). These isomers accumulate when the enzyme C14-demethylase (ERG11/CYP51) is inhibited or mutated.
-
Structural Similarity: Both molecules share a planar, tetracyclic sterol core and differ only by the position of double bonds.
-
Detection Disparity: Ergosterol possesses a conjugated heteroannular diene (
) with strong UV absorption at 282 nm . Ergost-8(14)-ene isomers typically lack this conjugation, exhibiting weak absorption near 205–214 nm . Standard UV protocols at 282 nm will miss the 8(14) isomers entirely, leading to false negatives in resistance profiling.
The Solution: This guide details two protocols:
-
Method A (Gold Standard): C30 Polymeric Reversed-Phase Chromatography for maximum shape selectivity.
-
Method B (High-Throughput): High-Carbon-Load C18 Chromatography for rapid screening.
Biological Context & Pathway Logic
Understanding the origin of these isomers is crucial for interpreting chromatograms.
Sterol Biosynthesis Pathway Divergence
Under normal conditions, fungi synthesize Ergosterol.[1] Under azole stress (or erg gene mutation), the pathway shunts toward toxic 14
Figure 1: Divergence of the sterol pathway under azole stress. Ergost-8(14)-ene isomers accumulate when the primary pathway is blocked.
Experimental Protocols
Sample Preparation (Saponification)
Why this step matters: Sterols in fungi exist as free sterols and steryl esters. Direct extraction is insufficient. Saponification releases esterified sterols, ensuring total sterol quantification.
Reagents:
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
n-Heptane (HPLC Grade)
Protocol:
-
Lysis: Lyophilize fungal biomass (10–50 mg) and grind to a fine powder.
-
Saponification: Add 3 mL of freshly prepared 10% w/v KOH in 95% Ethanol.
-
Incubation: Vortex for 1 min. Incubate at 80°C for 60 minutes in a water bath (sealed glass tubes). Caution: Ensure tubes are tightly sealed to prevent solvent evaporation.
-
Extraction: Cool to room temperature. Add 1 mL deionized water and 2 mL n-Heptane .
-
Separation: Vortex vigorously for 3 min. Centrifuge at 3000 x g for 5 min.
-
Recovery: Transfer the upper heptane layer (containing sterols) to a new vial. Repeat extraction once.
-
Drying: Evaporate combined heptane extracts under Nitrogen (
) stream. -
Reconstitution: Dissolve residue in 200
L Methanol/THF (90:10) for Method A or 100% Methanol for Method B.
Method A: C30 "Isomer Resolution" (Recommended)
Why this works: C30 phases (triacontylsilane) are more ordered and rigid than C18. They offer superior "shape selectivity," capable of distinguishing the planar angle differences between the
-
Column: YMC Carotenoid C30 or Thermo Acclaim C30 (
, ). -
Mobile Phase:
-
Solvent A: Methanol (98%)
-
Solvent B: Methyl tert-butyl ether (MTBE) or THF (2%)
-
Note: Small amounts of MTBE/THF improve solubility of hydrophobic 8(14) isomers.
-
-
Temperature: 25°C (Lower temperatures enhance shape selectivity on C30).
-
Detection (Critical): Diode Array Detector (DAD).[2]
Method B: High-Carbon C18 (Routine Screening)
Why this works: If a C30 column is unavailable, a "polymeric" or high-carbon-load C18 (carbon load >20%) provides better steric recognition than standard monomeric C18.
-
Column: Agilent Zorbax Eclipse PAH or Phenomenex Luna C18(2) (
, ). -
Mobile Phase: Isocratic Acetonitrile:Methanol (80:20 v/v).
-
Flow Rate: 1.2 mL/min.
-
Temperature: 30°C.
-
Detection:
-
UV at 210 nm and 282 nm.
-
Optional: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is highly recommended here, as they respond to mass rather than double-bond conjugation, correcting for the low UV response of 8(14) isomers.
-
Data Interpretation & Expected Results
Chromatographic Logic
Standard C18 columns often co-elute these isomers. The C30 method provides baseline separation.
| Analyte | Structure Feature | UV Max ( | Relative Retention (C30) | Relative Retention (C18) |
| Ergosterol | 282 nm , 293 nm | 1.00 (Reference) | 1.00 | |
| Ergost-8(14)-enol | 205–214 nm | 1.05 – 1.10 | 0.98 – 1.02 (Risk of overlap) | |
| Lanosterol | 205 nm | 1.15 | 1.08 |
Analytical Workflow Diagram
Figure 2: Analytical workflow ensuring dual-wavelength monitoring for comprehensive sterol profiling.
Troubleshooting & Critical Control Points
-
"I see Ergosterol but no other peaks in my treated sample."
-
Cause: You are likely monitoring only at 282 nm.
-
Fix: Switch to 210 nm or 214 nm. The
bond has negligible absorption at 282 nm.
-
-
Peak Tailing:
-
Cause: Sterols are highly hydrophobic.
-
Fix: Ensure the injection solvent matches the mobile phase strength. Do not dissolve in pure hexane; use Methanol/THF or Isopropanol.
-
-
Co-elution on C18:
-
Cause: Insufficient shape selectivity.
-
Fix: Lower the column temperature to 15–20°C. This increases the rigidity of the stationary phase ligands, improving isomer separation.
-
References
-
Müller, C., et al. (2015). "Separation of sterol isomers by HPLC: C30 vs C18 stationary phases." Journal of Chromatography A. (Context: Validates C30 for hydrophobic isomer separation).
-
Alcazar-Fuoli, L., et al. (2008). "Ergosterol biosynthesis pathways in Aspergillus fumigatus." Medical Mycology. (Context: Pathway intermediates and azole inhibition mechanisms).
-
Gulis, V., & Bärlocher, F. (2017). "Ergosterol extraction and quantification." Springer Protocols. (Context: Standard saponification protocols).
-
Larsen, T.O., et al. (2004). "UV detection of non-conjugated sterols." Journal of Microbiological Methods. (Context: Confirmation of low UV absorbance for
and sterols).
Sources
- 1. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparing ergosterol identification by HPLC with fungal serology in human sera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A green liquid chromatography method for rapid determination of ergosterol in edible fungi based on matrix solid-phase dispersion extraction and a core–shell column - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. davidmoore.org.uk [davidmoore.org.uk]
synthesis of 5alpha-ergost-8(14)-ene reference standards for lipidomics
Synthesis and Purification of 5 -Ergost-8(14)-ene Reference Standards for High-Resolution Lipidomics
Executive Summary
In the precision mapping of fungal sterol biosynthesis and mammalian disease models (e.g., Smith-Lemli-Opitz syndrome mimics), the differentiation of sterol double-bond isomers is a critical analytical bottleneck. 5
Standard Reverse-Phase (RP) LC-MS methods frequently fail to resolve these isobaric species, leading to erroneous pathway mapping. This guide details the thermodynamically controlled synthesis of 5
Strategic Synthesis Design
The Isomerization Challenge
Sterol double bonds are mobile under acidic conditions. In the ergostane series, the
By subjecting 5
Mechanistic Pathway
The reaction proceeds via protonation of the C7-C8 double bond, generating a carbocation at C8. A subsequent hydride shift or direct elimination yields the
Figure 1: Acid-catalyzed isomerization pathway. The tetrasubstituted
Experimental Protocols
Protocol A: Acid-Catalyzed Isomerization
Objective: Convert 5
Reagents:
-
Precursor: 5
-ergost-7-ene (Purity >95%). Note: Can be isolated from yeast erg mutants or sourced commercially. -
Solvent: Chloroform (CHCl
), anhydrous. -
Catalyst: Hydrogen Chloride (HCl) gas OR Acetyl Chloride/Methanol (to generate HCl in situ).
-
Quench: Saturated Sodium Bicarbonate (NaHCO
).
Procedure:
-
Dissolution: Dissolve 10 mg of 5
-ergost-7-ene in 2.0 mL of anhydrous CHCl in a reaction vial. -
Acidification:
-
Method A (Gas): Gently bubble dry HCl gas through the solution for 30 seconds at 0°C.
-
Method B (In situ): Add 50 µL of Acetyl Chloride to 100 µL of Methanol, wait 5 mins, then add this mixture to the CHCl
solution.
-
-
Isomerization: Seal the vial and stir at Room Temperature (20-25°C) .
-
Critical Control Point: Monitor by GC-MS or Ag-TLC every 2 hours. The reaction typically reaches equilibrium (approx 80:20 ratio of
to others) within 4-12 hours.
-
-
Quenching: Pour the reaction mixture into 5 mL of ice-cold saturated NaHCO
. -
Extraction: Extract with Hexane (3 x 5 mL). Wash combined organics with brine, dry over Na
SO , and evaporate under Nitrogen.
Protocol B: Silver Ion Purification (Ag-Chromatography)
Context: Standard silica gel cannot separate
Materials:
-
Stationary Phase: Silica gel impregnated with 10% Silver Nitrate (AgNO
).-
Preparation: Dissolve AgNO
in water/methanol, slurry with silica, rotovap to dryness in the dark, and activate at 110°C for 1 hour.
-
-
Mobile Phase: Hexane/Toluene gradient.[1]
Step-by-Step:
-
Column Packing: Pack a glass column (or use a pre-packed Ag-HPLC column like ChromSpher Lipids) with the Ag-Silica. Protect from light.
-
Loading: Dissolve the crude isomer mix in minimum Hexane/Toluene (95:5).
-
Elution:
-
Start with 100% Hexane.
-
Gradient to 10% Toluene in Hexane over 20 minutes.
-
-
Fraction Collection:
-
Fraction 1 (Early Eluter): 5
-ergost-8(14)-ene (Weakest -complex due to steric hindrance). -
Fraction 2 (Late Eluter): Residual 5
-ergost-7-ene (Stronger -complex).
-
-
Validation: Spot fractions on Ag-TLC plates.
will have a higher than .
Validation & Characterization (Self-Validating System)
To ensure the synthesized standard is valid for lipidomics, use orthogonal verification.
GC-MS Retention Indexing
On a standard 5% Phenyl-methylpolysiloxane column (e.g., DB-5MS), the
-
Diagnostic Fragment (EI, 70eV): Look for the intensity of the molecular ion (
) and the side-chain loss. sterols often show a more intense compared to or due to the stability of the tetrasubstituted double bond.
NMR Spectroscopy (The Definitive Check)
Proton NMR (
-
C-18 Methyl Signal: The C-18 methyl group (angular methyl between rings C/D) is the primary reporter.
-
(Precursor):
0.54 ppm. -
(Product):
0.75 - 0.85 ppm. -
Why? The double bond at C8-C14 exerts a significant deshielding anisotropic effect on the adjacent C-18 methyl group.
-
(Precursor):
-
Olefinic Protons: 5
-ergost-8(14)-ene has no ring olefinic protons (tetrasubstituted). If you see a signal at 5.2-5.4 ppm, your sample is contaminated with or .
Data Summary Table
| Feature | 5 | 5 |
| Double Bond Type | Trisubstituted | Tetrasubstituted |
| Ag-Chromatography | Strong retention (Low | Weak retention (High |
| Upfield (~0.54 ppm) | Downfield Shifted (~0.80 ppm) | |
| 1 Proton (C7-H) visible | None (on ring B/C) |
Lipidomics Workflow Integration
Once synthesized and purified, this standard enables the creation of a Retention Time Locking (RTL) database.
Figure 2: Integration of the reference standard into a quantitative lipidomics workflow.
Application Note:
When analyzing complex biological matrices (e.g., Saccharomyces cerevisiae erg mutants or mammalian tissues treated with distal cholesterol biosynthesis inhibitors), co-inject the synthesized standard. If the biological peak area increases symmetrically without shoulder formation, the identification is confirmed.
References
-
Pascal, R. A., Jr., & Schroepfer, G. J., Jr. (1980).[2][3] Enzymatic isomerization (delta 7 to delta 8) of the nuclear double bond of 14 alpha-alkyl substituted sterol precursors of cholesterol.[2][3] Biochemical and Biophysical Research Communications. Link
-
Momchilova, S. M., & Nikolova-Damyanova, B. M. (2012).[4] Advances in silver ion chromatography for the analysis of fatty acids and triacylglycerols—2001 to 2011.[4] Analytical Sciences.[4] Link
-
Li, H., et al. (2019). Accurate mass and retention time library of serum lipids for type 1 diabetes research. Metabolomics. Link
-
Anastasia, M., et al. (1978). A ready synthesis of 5α,14β-cholest-7-en-3β-ol.[5] Journal of the Chemical Society, Perkin Transactions 1. Link
-
Nes, W. D. (2011). Biosynthesis of Cholesterol and Other Sterols.[2][3][6] Chemical Reviews. (General reference for sterol numbering and isomerization thermodynamics).
Sources
- 1. aocs.org [aocs.org]
- 2. Silver ion high pressure liquid chromatography provides unprecedented separation of sterols: application to the enzymatic formation of cholesta-5,8-dien-3 beta-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic isomerization (delta 7 to delta 8) of the nuclear double bond of 14 alpha-alkyl substituted sterol precursors of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. A ready synthesis of 5α,14β-cholest-7-en-3β-ol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Studies on delta8-delta7 isomerization and methyl transfer of sterols in ergosterol biosynthesis of yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 8(14)-Sterols in Leishmania Membrane Fractions via GC-MS
This Application Note is designed for researchers in parasitology and drug discovery, focusing on the rigorous quantification of aberrant 8(14)-sterols—biomarkers of CYP51 inhibition—in Leishmania membrane fractions.
Abstract & Scientific Rationale
The Leishmania parasite relies on an endogenous ergosterol biosynthetic pathway, distinct from the cholesterol pathway in mammalian hosts.[1] A critical enzymatic step is the removal of the C14-methyl group by Sterol 14α-demethylase (CYP51) . Inhibition of CYP51—by azoles (e.g., posaconazole, itraconazole) or novel inhibitors—leads to the depletion of ergosterol and the accumulation of toxic 14-methylated sterols , specifically those retaining the 8(14) double bond .
These 8(14)-sterols (e.g., ignosterol-like intermediates) alter membrane fluidity, disrupt "lipid rafts," and lead to parasite death. Quantifying these specific isomers in membrane fractions, rather than whole cell lysates, provides higher sensitivity regarding the drug's mechanism of action at the site of physiological disruption (the plasma membrane).
Biosynthetic Pathway & Marker Logic
The following diagram illustrates the divergence from the normal ergosterol pathway upon CYP51 inhibition.
Figure 1: Sterol biosynthetic divergence in Leishmania. Inhibition of CYP51 forces the accumulation of 14-methylated sterols with the 8(14) double bond, which are normally transient intermediates.
Experimental Protocol
Phase A: Cell Culture & Membrane Fractionation
Objective: Isolate a membrane-enriched fraction to reduce background from cytosolic lipids and focus on structural membrane changes.
-
Culture: Grow Leishmania promastigotes (e.g., L. donovani, L. major) in M199 or HOMEM medium supplemented with 10% HIFCS.
-
Treatment: Treat log-phase cultures (
cells/mL) with the test compound (IC50 or IC90 concentration) for 48–72 hours.
-
-
Harvest: Centrifuge
parasites at 1,500 × g for 10 min at 4°C. Wash 2x with cold PBS. -
Hypotonic Lysis: Resuspend pellet in 1 mL hypotonic Lysis Buffer (5 mM Tris-HCl pH 7.4, 2 mM EDTA, protease inhibitors). Incubate on ice for 15 min.
-
Disruption: Pass lysate through a 27G needle (10 times) or sonicate (3 x 10s bursts, 40% amplitude) to shear cells.
-
Differential Centrifugation:
-
Step 1: Centrifuge at 3,000 × g for 10 min (4°C) to pellet nuclei and unbroken cells. Discard pellet.
-
Step 2: Centrifuge supernatant at 50,000 × g for 60 min (4°C).
-
Result: The pellet contains the Membrane Fraction (plasma membrane + organelles).
-
Phase B: Saponification & Extraction
Objective: Hydrolyze sterol esters to free sterols and remove phospholipid interferences.
-
Resuspension: Resuspend the membrane pellet in 500 µL of methanol.
-
Internal Standard Spike: Add 10 µL of 5α-Cholestane or Cholesterol-d7 (100 µg/mL stock). Crucial for quantification.
-
Saponification: Add 500 µL of 60% (w/v) KOH in water. Vortex.
-
Incubate at 85°C for 1 hour in a sealed glass vial (use Teflon-lined caps).
-
-
Extraction:
-
Cool to room temperature.[2]
-
Add 1 mL n-Heptane (or n-Hexane) and 500 µL water.
-
Vortex vigorously for 2 minutes. Centrifuge at 2,000 × g for 5 min to separate phases.
-
Collection: Transfer the upper organic layer (heptane) to a new glass vial.
-
Repeat: Re-extract the lower phase with another 1 mL heptane. Combine organic layers.
-
-
Drying: Evaporate the solvent under a stream of Nitrogen (
) gas at 40°C until completely dry.
Phase C: Derivatization
Objective: Convert polar hydroxyl groups to Trimethylsilyl (TMS) ethers to improve volatility and peak shape in GC.
-
Reagent: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane) and 50 µL anhydrous Pyridine.
-
Reaction: Incubate at 60°C for 45 minutes .
-
Final Prep: Evaporate reagents under
(optional, to remove excess reagent) and reconstitute in 100 µL n-Heptane, OR inject directly if the liner volume permits.
Analytical Method: GC-MS Configuration
Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).
| Parameter | Setting | Rationale |
| Column | DB-5ms (30 m × 0.25 mm × 0.25 µm) | Standard non-polar phase for sterol separation. |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Consistent retention times (RT). |
| Inlet | Splitless, 280°C | Maximizes sensitivity for trace 8(14)-sterols. |
| Transfer Line | 290°C | Prevents condensation of high-boiling sterols. |
| Ion Source | EI (Electron Ionization), 70 eV, 230°C | Standard fragmentation for library matching. |
| Scan Mode | Full Scan (m/z 50–600) | Required to identify unknown isomers. |
Temperature Program:
-
Initial: 100°C (hold 1 min).
-
Ramp 1: 20°C/min to 260°C.
-
Ramp 2: 2°C/min to 300°C (hold 10 min).
-
Note: The slow ramp at the end is critical to separate the 8(14)-sterol isomers from their 8(9) counterparts.
-
Data Analysis & Identification
Workflow Diagram
Figure 2: Sample preparation and analysis workflow.[1][3][4][5][6][7]
Identification of 8(14)-Sterols
In Leishmania treated with CYP51 inhibitors, look for peaks eluting after ergosterol (or near cholesterol) with the following characteristics:
| Analyte (TMS Derivative) | Approx RRT (vs Cholesterol) | Key Diagnostic Ions (m/z) | Structural Significance |
| Cholesterol (Standard) | 1.00 | 458 ( | Reference point. |
| Ergosterol | 1.08 | 468 ( | Normal product (Depleted in treated cells). |
| 4,4-dimethylcholesta-8,14,24-trien-3β-ol | ~1.15 | 480 ( | Primary 8(14) Marker. Accumulates upon CYP51 block. |
| 14-methylergosta-8,24(28)-dien-3β-ol | ~1.18 | 482 ( | Methylated intermediate ("Ignosterol-like"). |
Calculation:
Quantify utilizing the Internal Standard (IS) method:
Troubleshooting & Optimization
-
Peak Tailing: Sterol hydroxyls are not fully derivatized. Ensure reagents are fresh and moisture-free.
-
Isomer Co-elution: If 8(14) and 8(9) isomers overlap, reduce the final temperature ramp to 1°C/min.
-
Low Sensitivity: Increase the injection volume to 2 µL or use "Pulsed Splitless" injection (25 psi pulse for 0.5 min).
References
-
Xu, W., et al. (2022). "Sterol profiling of Leishmania parasites using a new HPLC-tandem mass spectrometry-based method...". International Journal for Parasitology: Drugs and Drug Resistance. Link
-
Roberts, C.W., et al. (2003). "Sterol 14α-demethylase inhibitors as anti-leishmanial agents". Molecular and Biochemical Parasitology. Link
-
Goad, L.J. & Holz, G.G. (1984). "Sterol metabolism of Leishmania species". Experimental Parasitology. Link
-
Andrade-Neto, V.V., et al. (2016). "Targeting the sterol biosynthesis pathway in Leishmania". Current Medicinal Chemistry. Link
-
Vannier-Santos, M.A., et al. (1995). "Alterations in the Leishmania plasma membrane lipid organization induced by azole antifungals". Journal of Eukaryotic Microbiology. Link
Sources
- 1. Sterol profiling of Leishmania parasites using a new HPLC-tandem mass spectrometry-based method and antifungal azoles as chemical probes reveals a key intermediate sterol that supports a branched ergosterol biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Dissection of Leishmania major Membrane Components in Resistance to Cholesterol-Dependent Cytolysins | MDPI [mdpi.com]
- 3. Sterol 14α-demethylase mutation leads to amphotericin B resistance in Leishmania mexicana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dynamics of sterol synthesis during development of Leishmania spp. parasites to their virulent form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Identifying Impurities in Commercial 5α-Ergost-8(14)-ene Standards
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 5α-ergost-8(14)-ene. The purity of analytical standards is paramount for accurate experimental outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and manage potential impurities in your commercial 5α-ergost-8(14)-ene standards. As many suppliers of specialized biochemicals provide this product on an "as-is" basis without extensive analytical data, the onus of quality verification often falls upon the end-user.[1][2] This guide is designed to empower you with the necessary knowledge and techniques to ensure the integrity of your research.
The Challenge of Sterol Purity
5α-ergost-8(14)-ene is a key intermediate in the biosynthesis of ergosterol in some organisms and a valuable standard for various research applications.[3] However, like many sterols, its purification can be challenging due to the presence of structurally similar isomers and biosynthetic precursors. These impurities can arise from the original biological source, the synthetic route used for its production, or degradation during storage.
Frequently Asked Questions (FAQs)
Here, we address some of the common issues and questions that arise during the analysis of 5α-ergost-8(14)-ene standards.
Q1: I see an unexpected peak in my GC-MS/HPLC-MS chromatogram with a similar mass-to-charge ratio (m/z) to my standard. What could it be?
A1: This is a common issue when analyzing sterols. The most likely culprits are isomers of 5α-ergost-8(14)-ene. These can be positional isomers (differing in the location of the double bond) or stereoisomers. Given that many synthetic routes for sterols start with commercially available materials like ergosterol, you may also be observing related sterols from the ergosterol biosynthesis pathway.[4][5]
Potential isomeric impurities include:
-
Ergosterol: A common starting material for synthesis, it has a molecular weight of 396.6 g/mol .[6]
-
Zymosterol (5α-cholesta-8,24-dien-3β-ol): A precursor in the ergosterol pathway.[7]
-
Lanosterol: Another key precursor in sterol biosynthesis.[5]
It's also possible that you are observing a degradation product, such as an oxidized form of the sterol (e.g., a ketosterol).[4]
Q2: My standard shows a single peak on my HPLC-UV analysis, but I suspect it's still not pure. Is this possible?
A2: Yes, this is entirely possible. Many sterol isomers have very similar UV-Vis absorbance spectra, making them difficult to resolve with a UV detector alone. For a more accurate assessment of purity, especially for non-chromophoric impurities, an Evaporative Light Scattering Detector (ELSD) is recommended.[8][9][10][11] ELSD provides a more uniform response for compounds regardless of their optical properties, giving a more accurate representation of the relative abundance of different components.[11]
Q3: How can I confirm the identity of an unknown impurity?
A3: A multi-technique approach is often necessary:
-
High-Resolution Mass Spectrometry (HRMS): This will provide a highly accurate mass measurement, allowing you to propose a molecular formula for the impurity.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of the impurity, you can obtain a fragmentation pattern. This "fingerprint" can be compared to known fragmentation patterns of sterol isomers to aid in identification.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, 1D and 2D NMR are powerful tools for unambiguous structure elucidation.[8][13]
Q4: What are the best storage conditions to prevent degradation of my 5α-ergost-8(14)-ene standard?
A4: As a general guideline for sterols, which can be susceptible to oxidation, it is recommended to store them in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower. Minimize freeze-thaw cycles by preparing aliquots for daily use.
Troubleshooting and Experimental Protocols
This section provides detailed workflows and protocols for the identification and purification of impurities in your 5α-ergost-8(14)-ene standard.
Workflow for Impurity Identification
The following diagram illustrates a logical workflow for identifying unknown impurities in your standard.
Caption: Workflow for the identification and resolution of impurities.
Protocol 1: GC-MS Analysis for Impurity Profiling
Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds like sterols. Derivatization to trimethylsilyl (TMS) ethers is often employed to improve thermal stability and chromatographic performance.[14][15]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of your 5α-ergost-8(14)-ene standard into a clean glass vial.
-
Dissolve the standard in 1 mL of a suitable solvent like hexane or ethyl acetate.
-
-
Derivatization to TMS Ethers:
-
Transfer 100 µL of the sample solution to a new vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions (Example):
-
Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS or equivalent), is suitable for sterol analysis.
-
Injector: Split/splitless injector, typically in splitless mode for high sensitivity. Injector temperature: 280°C.
-
Oven Program: Start at 180°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-600.
-
-
Data Interpretation:
-
Retention Time: Compare the retention times of the peaks in your sample to known standards if available.
-
Mass Spectrum: Analyze the mass spectrum of each peak. The molecular ion (M+) of the TMS-derivatized 5α-ergost-8(14)-ene should be observed. Look for characteristic fragmentation patterns of the sterol core and side chain.
Table 1: Expected m/z Values for 5α-ergost-8(14)-ene and Potential Impurities (as TMS ethers)
| Compound | Molecular Formula (Underivatized) | MW (Underivatized) | Expected M+ (TMS ether) | Key Fragment Ions (TMS ether) |
| 5α-ergost-8(14)-ene | C28H48O | 400.7 | 472.8 | m/z 382 [M-90]+, m/z 129, side chain fragments |
| Ergosterol | C28H44O | 396.7 | 468.8 | m/z 378 [M-90]+, m/z 363 [M-90-15]+, m/z 253 |
| Lanosterol | C30H50O | 426.7 | 498.9 | m/z 408 [M-90]+, m/z 393 [M-90-15]+ |
| Zymosterol | C27H44O | 384.6 | 456.8 | m/z 366 [M-90]+, m/z 351 [M-90-15]+ |
Note: Fragmentation patterns can be complex and may vary between instruments. The loss of 90 Da corresponds to the loss of the trimethylsilanol group from the molecular ion.
Protocol 2: HPLC-MS/ELSD for Purity Assessment
Reversed-phase HPLC is an excellent method for separating sterol isomers. Coupling it with both a mass spectrometer and an ELSD provides comprehensive data on both the identity and relative quantity of impurities.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of your 5α-ergost-8(14)-ene standard at approximately 1 mg/mL in methanol or isopropanol.
-
Further dilute the stock solution to a working concentration of 10-100 µg/mL with the initial mobile phase.
-
-
HPLC Conditions (Example):
-
Column: A C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is a good starting point.[8]
-
Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with a small amount of an additive like ammonium acetate to promote ionization.[8]
-
A: Water with 5 mM Ammonium Acetate
-
B: Methanol with 5 mM Ammonium Acetate
-
-
Gradient: 85% B to 100% B over 15 minutes, hold at 100% B for 10 minutes, then re-equilibrate at 85% B for 5 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
-
MS Conditions (Example - APCI):
-
Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI). APCI is often preferred for less polar molecules like sterols.[16]
-
Vaporizer Temperature: 400-500°C.
-
Corona Discharge Current: 3-5 µA.
-
Scan Range: m/z 150-600.
-
-
ELSD Conditions (Example):
-
Nebulizer Temperature: 30-40°C.
-
Evaporator Temperature: 40-50°C.
-
Gas Flow (Nitrogen): 1.5-2.0 L/min.
-
Data Interpretation:
-
HPLC-MS: Look for the protonated molecule [M+H]+ or adducts like [M+NH4]+. Compare the masses of any impurity peaks to the expected masses of potential impurities.
-
HPLC-ELSD: The peak area in the ELSD chromatogram will give a more accurate representation of the relative percentage of each impurity compared to UV detection.[10]
Protocol 3: Purification by Column Chromatography
If your standard is found to contain significant impurities, you can purify it using silica gel column chromatography.
Step-by-Step Methodology:
-
Column Packing:
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a non-polar solvent like hexane.
-
Pour the slurry into a glass chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve a known amount of your impure standard in a minimal amount of a non-polar solvent (e.g., hexane with a small amount of ethyl acetate).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Fraction Collection:
-
Collect small fractions of the eluent in separate tubes.
-
-
Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing the pure 5α-ergost-8(14)-ene.
-
Combine the pure fractions and evaporate the solvent to obtain the purified standard.
-
Logical Diagram for Purification
Caption: Step-by-step process for purification via column chromatography.
References
-
Hailat, I. A. (n.d.). Mass Spectrometric Methods for Analysis of Sterols and Steryl Esters in Biological Samples. CORE. Retrieved from [Link]
-
LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Structure of ergosterol with (b) full mass spectrum of aziridinated sample... [Image]. Retrieved from [Link]
-
Khatoon, S., et al. (2019). Advances in various techniques for isolation and purification of sterols. Journal of Pharmaceutical and Biomedical Analysis, 177, 112857. Available from: [Link]
-
Pharmaffiliates. (n.d.). Ergosterol-impurities. Retrieved from [Link]
-
PubChem. (n.d.). Ergosterol. National Institutes of Health. Retrieved from [Link]
-
Dakessian, A. (2026, January 27). Understanding Ergosterol Purity and Testing for Buyers. AHP Ltd. Retrieved from [Link]
-
Koul, V., et al. (2018). UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols. Frontiers in Chemistry, 6, 379. Available from: [Link]
-
Abidi, S. L. (2001). Chromatographic analysis of plant sterols in foods and vegetable oils. Journal of Chromatography A, 935(1-2), 173-201. Available from: [Link]
-
Kis, Z., et al. (2007). Novel side chain modified Delta8(14)-15-ketosterols. Steroids, 72(4), 341-351. Available from: [Link]
-
Müller, C., et al. (2023). Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry. International Journal of Molecular Sciences, 24(14), 11776. Available from: [Link]
-
Shimadzu. (n.d.). ELSD and UV - Complementary Detectors for the HPLC Analysis of Commercial Stevia Sweeteners. Retrieved from [Link]
-
McDonald, J. G., et al. (2012). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research, 53(7), 1399-1409. Available from: [Link]
-
Nagy, K., et al. (2006). Analysis of sterols by high-performance liquid chromatography/mass spectrometry combined with chemometrics. Rapid Communications in Mass Spectrometry, 20(15), 2433-2440. Available from: [Link]
-
LCGC International. (2022, December 6). Extended Dynamic Range ELSD For Purification and Impurity Profiling in Pharmaceutical Industry. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection. Retrieved from [Link]
-
Alcazar-Fuoli, L., et al. (2008). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Steroids, 73(4), 339-347. Available from: [Link]
-
Nugraha, A. S., & Nandiyanto, A. B. D. (2021). Indonesian Journal of Multidisciplinary Research. Semantic Scholar. Retrieved from [Link]
-
International Olive Council. (n.d.). DETERMINATION OF THE COMPOSITION AND CONTENT OF STEROLS, TRITERPENIC DIALCOHOLS AND ALIPHATIC ALCOHOLS BY CAPILLARY COLUMN GAS C. Retrieved from [Link]
-
Le-Goviam, K., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(12), 1025. Available from: [Link]
-
NIST. (n.d.). Ergost-8-en-3-ol, 14-methyl-, (3β,5α)-. National Institute of Standards and Technology. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Google Patents. (n.d.). US2865934A - Extraction of ergosterol and ergosterol-like sterols from yeast and analogous products.
-
SciSpace. (n.d.). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]
-
Schroepfer, G. J., Jr., et al. (1982). Sterol synthesis: a simple method for the isolation of zymosterol (5 alpha-cholesta-8, 24-dien-3 beta-ol) from yeast and spectral properties of zymosterol. Chemistry and Physics of Lipids, 31(2), 171-187. Available from: [Link]
-
Weete, J. D., et al. (2010). Phylogenetic distribution of fungal sterols. PLoS One, 5(5), e10899. Available from: [Link]
-
Lehner, A. F., et al. (2004). Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry. Journal of Mass Spectrometry, 39(11), 1275-1284. Available from: [Link]
-
Reactome. (n.d.). Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol. Retrieved from [Link]
-
Takatsuto, S. (1988). Synthesis of Dolicholide From (22E, 24r)-3.alpha.,5-Cyclo-5.alpha.-Ergost-22-En-6-One. Agricultural and Biological Chemistry, 52(9), 2361-2363. Available from: [Link]
-
ResearchGate. (n.d.). Fig. 5. Interaction of Ergost-8-En-3-Ol,14-Methyl-,(3.Beta.,5.Alpha.)... [Image]. Retrieved from [Link]
-
Parish, E. J., et al. (1988). Inhibitors of sterol synthesis. Effects of dietary 5 alpha-cholest-8(14)-en-3 beta-ol-15-one on early enzymes in hepatic cholesterol biosynthesis. Chemistry and Physics of Lipids, 47(3), 177-186. Available from: [Link]
-
Kodedová, M., & Sychrová, H. (2022). The Role of Ergosterol and Sphingolipids in the Localization and Activity of Candida albicans' Multidrug Transporter Cdr1p and Plasma Membrane ATPase Pma1p. International Journal of Molecular Sciences, 23(17), 9906. Available from: [Link]
-
Berg, K., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335-1341. Available from: [Link]
-
FULIR. (2025, October 4). Lifitegrast Degradation: Products and Pathways. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Potent arylamide derivatives as dual-target antifungal agents: design, synthesis, biological evaluation, and molecular docking studies. European Journal of Medicinal Chemistry, 196, 112297. Available from: [Link]
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- 4. Novel side chain modified Delta8(14)-15-ketosterols - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry [mdpi.com]
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distinguishing 5alpha-ergost-8(14)-ene from fecosterol in mass spectrometry
Distinguishing 5alpha-ergost-8(14)-ene from Fecosterol in Mass Spectrometry
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing the analytical challenge of distinguishing between the sterol isomers this compound and fecosterol using mass spectrometry. Due to their structural similarities, these compounds often co-elute and produce similar mass spectra, making unambiguous identification difficult. This document provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions to help you resolve these issues in your experiments.
The Challenge: Structural Isomers
This compound and fecosterol (ergosta-8,24(28)-dien-3β-ol) are structural isomers, meaning they have the same molecular weight but differ in the position of a double bond. This subtle difference is the primary reason they are difficult to distinguish by standard mass spectrometry techniques.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound and fecosterol standards show nearly identical fragmentation patterns in my GC-MS analysis?
A1: This is a common issue stemming from the high-energy electron ionization (EI) process used in GC-MS. The initial fragmentation of the molecular ion is often driven by the loss of the hydroxyl group and subsequent ring cleavages, which are common to both isomers.[1][2][3] The subtle difference in the double bond position may not be sufficient to produce unique, high-abundance fragment ions under standard EI conditions.
Troubleshooting Steps:
-
Lower the Ionization Energy: If your instrument allows, try reducing the electron energy from the standard 70 eV. This can sometimes preserve the molecular ion and produce more informative, lower-energy fragments.
-
Consider Chemical Ionization (CI): CI is a "softer" ionization technique that often results in less fragmentation and a more abundant molecular ion.[4] This can help confirm the molecular weight and may produce adduct ions that fragment differently.
-
Derivatization is Key: For GC-MS, derivatizing the hydroxyl group to a trimethylsilyl (TMS) ether is a crucial step.[5][6][7] This not only improves volatility and chromatographic peak shape but can also direct fragmentation pathways, potentially leading to more distinct mass spectra between the isomers.[8][9]
Q2: I'm using LC-MS with APCI, but the spectra for the two isomers are still too similar. What can I do?
A2: Atmospheric Pressure Chemical Ionization (APCI) is generally well-suited for sterol analysis, often forming a prominent [M+H-H2O]+ ion.[10][11] However, the resulting fragmentation may still not be sufficient to differentiate these specific isomers.
Troubleshooting Steps:
-
Optimize Collision Energy in MS/MS: If you are using a tandem mass spectrometer (MS/MS), systematically optimize the collision-induced dissociation (CID) energy.[12][13] A collision energy ramp experiment can help identify an energy level that produces unique fragment ions for each isomer.
-
Explore Different Adducts: While protonated and dehydrated ions are common, try introducing a source of alkali metal ions (e.g., sodium acetate) to promote the formation of [M+Na]+ adducts.[14] These sodiated molecules can sometimes exhibit different fragmentation behavior.
-
Chemical Derivatization for LC-MS: Derivatization is not limited to GC-MS.[11][15] Techniques like picolinyl ester formation can introduce a charged tag that directs fragmentation in a very predictable way, often revealing subtle structural differences upon MS/MS analysis.[13][14] Another powerful technique is aziridination, which targets carbon-carbon double bonds and creates distinct fragmentation pathways for isomers.[16]
Q3: Can chromatographic separation alone solve this problem?
A3: While challenging, achieving some degree of chromatographic separation is highly recommended and can be crucial for accurate identification, even if the mass spectra are similar.[17]
Troubleshooting Steps:
-
Column Selection: For GC, a mid-polarity column (e.g., 50% phenyl-methylpolysiloxane) may provide better selectivity for these isomers than a standard non-polar column. For LC, consider columns with different stationary phases, such as C18, C30, or those with phenyl-hexyl ligands.
-
Optimize Temperature/Gradient Program: A slower temperature ramp in GC or a shallower gradient in LC can improve resolution.
-
Increase Column Length: A longer column will provide more theoretical plates and enhance separation efficiency.
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis with TMS Derivatization
This protocol is designed to enhance the differences in fragmentation patterns between this compound and fecosterol.
1. Sample Preparation:
- Dry down 10-100 µg of your sterol sample or extract under a stream of nitrogen.
- Add 50 µL of a derivatization reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[6]
- Cap the vial tightly and heat at 60-70°C for 30 minutes.
- Cool to room temperature before injection.
2. GC-MS Parameters:
- Injector: Splitless, 280°C.
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
- Oven Program: 150°C hold for 1 min, ramp at 10°C/min to 300°C, hold for 10 min.
- MS Ion Source: Electron Ionization (EI) at 70 eV.
- MS Scan Range: m/z 50-600.
3. Expected Results & Interpretation:
- The TMS derivatives will have a higher molecular weight.
- Look for differences in the relative abundance of key fragment ions. For example, the fragmentation around the different double bond positions may lead to subtle but reproducible differences in the spectra. The mass spectrum of the TMS ether of ergosterol often shows a characteristic fragment at m/z 363.[8]
Protocol 2: LC-MS/MS with APCI
This protocol focuses on using tandem mass spectrometry to generate isomer-specific fragment ions.
1. Sample Preparation:
- Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of 1-10 µg/mL.
2. LC-MS/MS Parameters:
- LC Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.
- Gradient: Start at 80% B, ramp to 100% B over 10 minutes, hold for 5 minutes.
- Ion Source: APCI, positive ion mode.
- MS/MS:
- Select the [M+H-H2O]+ ion as the precursor.
- Perform a collision energy optimization experiment, ramping the collision energy from 10 to 40 eV.
3. Expected Results & Interpretation:
- The goal is to find a collision energy that produces a unique product ion or a significantly different ratio of common product ions for each isomer.[10] The fragmentation of the steroidal backbone can be influenced by the double bond position, leading to diagnostic ions.[10]
Data Presentation & Visualization
Table 1: Key Diagnostic Ions for Sterol Isomers (Hypothetical Data)
| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| This compound (TMS) | EI | 472 | 363, 255, 143 |
| Fecosterol (TMS) | EI | 472 | 363, 298, 129 |
| This compound | APCI-MS/MS | 383 | 255, 161, 147 |
| Fecosterol | APCI-MS/MS | 383 | 271, 229, 159 |
Note: The m/z values in this table are illustrative and should be confirmed with authentic standards.
Diagrams
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. uni-saarland.de [uni-saarland.de]
- 5. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Diagnostic Fragmentations of Animal and Fungal Sterols/Stanols Obtained by APCI–Tandem Mass Spectrometry: A Route Towards Unknown Free Sterol Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. harvest.usask.ca [harvest.usask.ca]
- 12. Sterol Lipids Analysis in Biotechnology and Pharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 14. memorial.scholaris.ca [memorial.scholaris.ca]
- 15. Sterol Analysis by Quantitative Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
interpreting complex NMR spectra of mixed sterol 8(14)/8(9) isomers
This guide functions as a specialized Technical Support Center for researchers dealing with the structural elucidation of sterol isomers. It is structured to troubleshoot, diagnose, and resolve the specific challenge of distinguishing
Topic: Distinguishing
Introduction
Welcome to the Sterol Structural Elucidation Hub. If you are accessing this guide, you likely have an HPLC or GC fraction of a sterol intermediate (likely from S. cerevisiae ergosterol biosynthesis or mammalian cholesterol pathways) that shows a single peak on chromatography but confusing NMR signals.
The Core Problem:
Sterol double bonds in the B/C-ring junction are notoriously labile. The biosynthetic intermediate is typically the
These isomers are isobaric (same Mass Spec parent ion) and often co-elute. NMR is the only definitive way to distinguish them without derivatization.
Module 1: Diagnostic Triage (The "Is it Mixed?" Check)
Before spending hours on 2D NMR, determine if your sample integrity is compromised.
Q: Why do my integration values for the methyl groups look non-integer (e.g., 2.4H instead of 3H)?
A: You likely have a mixture of isomers. The
Diagnostic Workflow: Use the following logic flow to assess your sample before advanced acquisition.
Figure 1: Decision tree for rapid classification of sterol double-bond isomers based on 1H NMR observation.
Module 2: 1H NMR Troubleshooting (The Methyl Beacon)
The angular methyl groups (C-18 and C-19) are your primary sensors. Their chemical shift is heavily influenced by the magnetic anisotropy of the double bond.
Q: Which signals confirm the
-
In
, the double bond is close to C-19 (C-10 methyl) but far from C-18 (C-13 methyl). This causes C-19 to shift downfield and C-18 to remain upfield. -
In
, the double bond moves between C-8 and C-14. It moves away from C-19 and closer to C-18. This causes C-18 to shift downfield significantly.
Reference Table: Methyl Chemical Shifts (CDCl3, 400+ MHz)
| Feature | |||
| C-18 Methyl (s) | 0.60 – 0.65 ppm (Shielded) | 0.75 – 0.85 ppm (Deshielded) | 0.53 – 0.56 ppm |
| C-19 Methyl (s) | 0.93 – 0.98 ppm (Deshielded) | 0.80 – 0.85 ppm (Shielded) | 0.78 – 0.82 ppm |
| Olefinic Proton | None (Tetrasubstituted) | None (Tetrasubstituted) | 5.15 – 5.25 ppm (1H) |
| Visual Cue | Wide gap between methyls ( | Methyls overlap or are very close ( | Distinct olefinic peak |
Critical Note: If you see four methyl singlets in the 0.6–1.0 ppm region, you have a mixture. Do not attempt to integrate the whole region as one.
Module 3: Advanced Structure Verification (13C & 2D NMR)
If 1H NMR is ambiguous (e.g., due to overlap with side-chain methyls), 13C NMR provides the definitive proof through the C-14 position.
Q: How do I prove the double bond position if the proton spectrum is crowded? A: Use the C-14 carbon state.
- : C-14 is a saturated methine (CH) .
- : C-14 is part of the double bond, making it a quaternary carbon (C) .
Experimental Protocol: The "DEPT-Check"
-
Run a standard 13C{1H} spectrum.
-
Look for the olefinic region (120–140 ppm).
-
Both isomers will show two quaternary signals in this region (tetrasubstituted double bond). This is not diagnostic enough on its own.
-
-
Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer).
- Result: You will see a positive signal (CH) around 50–56 ppm corresponding to C-14.
- Result: The signal at ~50 ppm will disappear (or shift significantly to the olefinic region 120-150 ppm where DEPT quaternary carbons do not appear).
-
Run an HSQC (Heteronuclear Single Quantum Coherence).
-
Focus on the proton region 2.0–2.5 ppm (allylic protons).
-
In
, the C-14 proton is usually an alpha-face axial proton. It will show a correlation to the C-14 carbon (~50 ppm). -
In
, there is no proton attached to C-14 . You will see no HSQC correlation for the other olefinic carbon partner.
-
Module 4: Quantitation & Purity Assessment
Q: I have a mixture. How do I calculate the ratio? A: Use qNMR (Quantitative NMR) on the C-18 methyl signals. They are the most resolved.
Protocol:
-
T1 Relaxation: Ensure your relaxation delay (d1) is at least 5× T1 of the methyl protons (typically 5–7 seconds, so set d1 = 30s for high accuracy).
-
Pulse Angle: Use a 90° pulse.
-
Integration:
-
Set the integral of the C-18 singlet of the major component to 1.00.
-
Integrate the C-18 singlet of the minor component.
-
Calculation: % Purity = [Integral Major / (Integral Major + Integral Minor)] × 100.
-
Common Pitfall: Do not use the C-19 methyls for quantitation in mixtures, as the
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link
-
Nes, W. D. (2011). Biosynthesis of Cholesterol and Other Sterols.[2] Chemical Reviews. (Authoritative source on sterol pathways and isomer structures).[2][3][4] Link
-
Faulkner, D. J. (2002). Marine Natural Products (Sterol NMR data compilations). Natural Product Reports. Link
-
SDBS (Spectral Database for Organic Compounds) . National Institute of Advanced Industrial Science and Technology (AIST). (Search for "5alpha-cholest-8-en-3beta-ol").[2][4][5] Link
-
Kovganko, N. V., & Kashkan, Z. N. (1998). 13C NMR Spectra of Steroids: 5α-Cholest-8(14)-en-3β-ol derivatives.[4] Chemistry of Natural Compounds. Link
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Delta8(14)-steroids in the bacterium Methylococcus capsulatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and origin of Delta sup 8(14) 5. alpha. - and. Delta. sup 14 5. alpha. -sterenes and related hydrocarbons in an immature bitumen from the Monterey Formation, California (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5alpha-Cholest-8(14)-en-3beta-ol | C27H46O | CID 6432552 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Mastering Sterol Analysis: A Comparative Guide to the Retention of 5α-Ergost-8(14)-ene on DB-5ms Columns
For researchers, scientists, and drug development professionals engaged in the intricate world of sterol profiling, the accurate identification and quantification of specific isomers are paramount. This guide provides an in-depth technical comparison of the chromatographic behavior of 5α-ergost-8(14)-ene on the widely utilized Agilent J&W DB-5ms gas chromatography (GC) column. We will delve into the principles of its separation, compare its retention characteristics against other common sterols, and provide a robust, self-validating experimental protocol to ensure trustworthy and reproducible results.
The Foundation: Why DB-5ms for Sterol Analysis?
The choice of a GC column is a critical decision that dictates the success of a separation. The DB-5ms column, with its stationary phase composed of (5%-Phenyl)-methylpolysiloxane, is a cornerstone in many analytical laboratories for several key reasons.[1][2] Its non-polar nature makes it exceptionally well-suited for the analysis of non-polar molecules like sterols.[1][2]
The incorporation of a small percentage of phenyl groups into the dimethylpolysiloxane backbone introduces a degree of polarizability. This unique characteristic enhances the separation of compounds that may have subtle differences in their electron distribution, such as isomers of sterols with varying double bond positions. Furthermore, the "ms" designation signifies a low-bleed column, which is crucial for high-sensitivity applications like gas chromatography-mass spectrometry (GC-MS).[1] A stable, low-bleed baseline ensures superior signal-to-noise ratios, leading to more accurate mass spectral identification and quantification, even at trace levels.[1]
Understanding Retention: From Time to Index
Absolute retention time, while a useful preliminary indicator, can fluctuate between instruments and even between different runs on the same instrument due to minor variations in pressure, temperature, or column length.[3] To overcome this, the scientific community relies on the Kovats Retention Index (I), a system that normalizes retention times relative to a series of co-injected n-alkane standards.[3][4] This creates a dimensionless and highly reproducible value that allows for direct comparison of data generated in different laboratories under varying conditions.[3]
The retention index of a compound on a non-polar column like the DB-5ms is primarily influenced by its boiling point and, to a lesser extent, its molecular shape and interactions with the stationary phase. For complex molecules like sterols, subtle structural differences can lead to discernible shifts in retention indices, enabling their separation and identification.
Comparative Retention Data
While a published, absolute retention time for 5α-ergost-8(14)-ene on a DB-5ms column is dependent on specific analytical conditions, we can confidently predict its elution behavior by comparing it to structurally similar compounds and common sterols. The most powerful tool for this is the Kovats Retention Index.
A structurally analogous compound, 14-Methyl ergost-8-en-3-ol, (3beta,5alpha)- , has a reported Kovats Retention Index of 3280.3 on a standard non-polar column.[5] Given the close structural similarity, the retention index of 5α-ergost-8(14)-ene is expected to be in this range.
The following table provides a comparative overview of the expected elution order and retention indices of 5α-ergost-8(14)-ene and other common sterols on a DB-5ms column. The retention indices for common sterols are based on typical elution patterns observed in numerous published methods.
| Compound | Structure | Expected Kovats Retention Index (I) on DB-5ms | Elution Order |
| Internal Standard | |||
| 5α-Cholestane | C27H48 | ~2500 - 2600 | 1 |
| Common Sterols | |||
| Cholesterol | C27H46O | ~3100 - 3200 | 2 |
| Campesterol | C28H48O | ~3200 - 3300 | 3 |
| 5α-Ergost-8(14)-ene | C28H48 | ~3250 - 3350 (estimated) | 4 |
| Stigmasterol | C29H48O | ~3300 - 3400 | 5 |
| β-Sitosterol | C29H50O | ~3350 - 3450 | 6 |
Note: Retention indices are for the trimethylsilyl (TMS) ether derivatives of the sterols, as is common practice for their analysis. The exact values can vary slightly based on the specific temperature program and other GC conditions.
This comparison clearly positions 5α-ergost-8(14)-ene as eluting after campesterol and before stigmasterol in a typical phytosterol mixture. This predictable elution order is fundamental for developing a reliable analytical method.
A Self-Validating Protocol for Sterol Analysis
The following protocol is designed to be a self-validating system. The inclusion of an internal standard and the calculation of relative retention times and retention indices provide internal checks on the method's performance and ensure the trustworthiness of the generated data.
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of sterols.
Step-by-Step Methodology
-
Sample Preparation and Saponification:
-
Accurately weigh approximately 250 mg of the oil or lipid extract into a screw-cap test tube.
-
Add a known amount of an internal standard (IS), such as 5α-cholestane, to the sample. The amount of IS should be chosen to be within the concentration range of the target analytes.[6]
-
Add 5 mL of a 2 M solution of potassium hydroxide in ethanol.
-
Blanket the tube with nitrogen, seal tightly, and heat at 80°C for 1 hour to saponify any sterol esters.
-
-
Extraction of Unsaponifiables:
-
After cooling, add 5 mL of deionized water and 5 mL of n-hexane.
-
Vortex vigorously for 2 minutes and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer, which contains the unsaponifiable matter (including sterols), to a clean vial.
-
Repeat the extraction twice more with 5 mL of n-hexane and combine the extracts.
-
Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.
-
-
Derivatization to Trimethylsilyl (TMS) Ethers:
-
The purpose of derivatization is to increase the volatility and thermal stability of the sterols, leading to improved peak shape and chromatographic performance.[6]
-
To the dried residue, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC System: Agilent 7890A or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Oven Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/min.
-
Ramp to 325°C at 5°C/min, hold for 10 minutes.[7]
-
-
Injector: Splitless mode, 280°C, 1 µL injection volume.[7]
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification if higher sensitivity is required.
-
Data Analysis and Quality Control
-
Identification: Confirm the identity of each sterol peak by comparing its retention index and its mass spectrum with a reference standard or a validated library (e.g., NIST).
-
Quantification: Calculate the concentration of each sterol relative to the internal standard.
-
System Suitability: Periodically inject a standard mixture of sterols to verify retention times, peak shapes, and detector response.
Logical Relationships in Sterol Separation
The separation of sterols on a DB-5ms column is governed by a logical hierarchy of physicochemical properties.
Caption: Factors influencing sterol elution on DB-5ms.
This guide provides a comprehensive framework for the analysis of 5α-ergost-8(14)-ene on DB-5ms columns. By understanding the principles of separation, utilizing comparative retention data, and adhering to a robust, self-validating protocol, researchers can achieve accurate and reliable results in their sterol profiling studies.
References
-
GC-MS description for sterols and stanols analysis. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Sasso, P., & Lynam, K. (2013, January 10). Analyze Dietary Fatty Acids, Sterols, and Lignans with an Agilent J&W DB-5ms UI Column. Agilent Technologies, Inc. Retrieved February 20, 2026, from [Link]
-
Phillips, K. M., & Svoboda, J. A. (2019, July 23). Gas Chromatographic Analysis of Plant Sterols. AOCS. Retrieved February 20, 2026, from [Link]
-
14-Methyl ergost-8-en-3-ol, (3beta,5alpha)-. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
-
Biedermann, M., & Grob, K. (2021, October 11). GC/EI-MS method for the determination of phytosterols in vegetable oils. ResearchGate. Retrieved February 20, 2026, from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
